(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate
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Overview
Description
(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate is a complex organic compound featuring a triazine ring fused with a benzene ring, and an acrylate moiety linked to a benzodioxole group
Mechanism of Action
Benzo[d][1,3]dioxol-5-yl Compounds
This compound contains a benzo[d][1,3]dioxol-5-yl moiety, which is found in a variety of compounds that possess important pharmaceutical and biological applications, such as antitumor, antimicrobial, COX-2 inhibitor, and anti-JH .
Benzotriazin-3-yl Compounds
The benzotriazin-3-yl moiety is a part of various synthetic molecules exhibiting a broad spectrum of biological activities. Large numbers of structurally diverse benzotriazin-3-yl-containing molecules with distinctive mechanisms of action have been synthesized in the pursuit of increasingly more potent anti-tumor agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate typically involves multi-step organic reactions
Formation of the Triazine Core: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and amines under acidic or basic conditions.
Introduction of the Acrylate Group: The acrylate moiety can be introduced via esterification reactions, often using acryloyl chloride and a suitable alcohol in the presence of a base like triethylamine.
Attachment of the Benzodioxole Group: The final step involves coupling the benzodioxole group to the triazine-acrylate intermediate, which can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the triazine ring, potentially converting it to a dihydrotriazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its potential to form stable complexes with biological macromolecules.
Medicine
Medically, this compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced polymers and materials with specific properties such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(benzo[d][1,3]dioxol-5-yl)acrylic acid: Similar in structure but lacks the triazine ring.
4-oxo-4H-benzo[d][1,2,3]triazin-3-yl acetate: Contains the triazine ring but differs in the ester moiety.
(Z)-methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate: Similar acrylate structure but without the triazine ring.
Uniqueness
The uniqueness of (Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate lies in its combination of the triazine and benzodioxole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Biological Activity
The compound (Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate (CAS Number: 452968-19-3) is a novel derivative of the benzotriazine class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H13N3O5, with a molecular weight of 351.3 g/mol. Its structure features a triazine ring fused with a dioxole moiety, which is significant for its biological interactions.
Property | Value |
---|---|
CAS Number | 452968-19-3 |
Molecular Formula | C₁₈H₁₃N₃O₅ |
Molecular Weight | 351.3 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Inhibition of Acetylcholinesterase
Recent studies have highlighted the compound's potential as an inhibitor of acetylcholinesterase (AChE) . A related study synthesized several derivatives of 4-oxobenzo[d][1,2,3]triazin and evaluated their AChE inhibitory activity. Among these compounds, some exhibited significant inhibition comparable to established drugs like donepezil . The compound's mode of inhibition was identified as mixed-type, indicating that it interacts with both the catalytic and peripheral sites of AChE .
Neuroprotective Effects
The compound demonstrated notable neuroprotective activity against oxidative stress induced by hydrogen peroxide in PC12 cells. This suggests its potential application in neurodegenerative diseases such as Alzheimer's disease . The neuroprotective effects were attributed to its ability to mitigate oxidative damage and promote cell survival.
Anticancer Activity
In vitro studies have shown that derivatives related to this compound possess anticancer properties. For instance, compounds derived from benzotriazine structures have been reported to inhibit the growth of various cancer cell lines, indicating that modifications to the benzotriazine core can enhance anticancer activity . Specifically, the incorporation of amino acid fragments into the structure has been associated with increased potency against cancer cells .
Case Study 1: AChE Inhibition
A study published in Bioorganic & Medicinal Chemistry evaluated a series of 4-oxobenzo[d][1,2,3]triazin derivatives for their AChE inhibitory activity. The most potent compound exhibited an IC50 value significantly lower than that of donepezil, suggesting strong therapeutic potential for Alzheimer's treatment .
Case Study 2: Neuroprotection in PC12 Cells
In another study focusing on neuroprotection, the compound was tested in PC12 cells subjected to oxidative stress. Results indicated that treatment with the compound led to reduced cell death and improved viability compared to untreated controls. This highlights its potential as a neuroprotective agent in therapeutic applications .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : By binding to AChE and possibly other cholinergic enzymes.
- Antioxidant Properties : Reducing oxidative stress via scavenging free radicals.
- Cell Signaling Modulation : Influencing pathways involved in cell survival and apoptosis.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl (Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5/c22-17(8-6-12-5-7-15-16(9-12)26-11-25-15)24-10-21-18(23)13-3-1-2-4-14(13)19-20-21/h1-9H,10-11H2/b8-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJGFNRECWVRGO-VURMDHGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)OCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)OCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.